molecular formula C16H20N2O3 B5108570 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide

Numéro de catalogue B5108570
Poids moléculaire: 288.34 g/mol
Clé InChI: QBLSVDUWLXBMTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide, also known as HDAC inhibitor, is a chemical compound that has been extensively researched for its potential applications in various fields, including cancer treatment, neurodegenerative diseases, and epigenetics.

Applications De Recherche Scientifique

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been extensively researched for their potential applications in cancer treatment. They have been shown to induce cell cycle arrest, inhibit tumor growth, and induce apoptosis in cancer cells. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have also been studied for their potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. They have been shown to improve cognitive function and reduce neuroinflammation in animal models. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been studied for their role in epigenetics, specifically in regulating gene expression.

Mécanisme D'action

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors work by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This leads to changes in chromatin structure and gene expression. By inhibiting 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamides, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors increase histone acetylation, which is associated with gene activation. This mechanism of action makes 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors a promising target for cancer treatment and epigenetic research.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been shown to have both biochemical and physiological effects. Biochemically, they increase histone acetylation, which leads to changes in gene expression. Physiologically, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been shown to induce cell cycle arrest, inhibit tumor growth, and induce apoptosis in cancer cells. They have also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have several advantages for lab experiments. They are relatively easy to synthesize and purify, and they have a well-characterized mechanism of action. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been extensively studied, and there are many commercially available compounds. However, there are also limitations to using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors in lab experiments. They can have off-target effects, and their efficacy can be influenced by factors such as cell type and concentration.

Orientations Futures

There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors. One area of focus is the development of more potent and selective 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors. Another area of focus is the identification of biomarkers that can predict response to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors in cancer patients. Additionally, there is growing interest in the use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors in combination with other therapies, such as immunotherapy and chemotherapy. Finally, there is a need for further research on the long-term effects of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors, particularly in the context of epigenetic regulation and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors are a promising area of research with potential applications in cancer treatment, neurodegenerative diseases, and epigenetics. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors and their role in scientific research.

Méthodes De Synthèse

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hexylacetamide inhibitors involves the reaction of hexylamine with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. The resulting product is then purified using chromatography techniques to obtain the final compound. The purity of the compound is critical for its efficacy in scientific research.

Propriétés

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-hexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-3-4-7-10-17-14(19)11-18-15(20)12-8-5-6-9-13(12)16(18)21/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLSVDUWLXBMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-hexyl-acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.